molecular formula C18H16N2O B2960601 2-Benzyl-6-(4-methylphenyl)pyridazin-3-one CAS No. 899946-68-0

2-Benzyl-6-(4-methylphenyl)pyridazin-3-one

Cat. No. B2960601
CAS RN: 899946-68-0
M. Wt: 276.339
InChI Key: WYOMOMMSJLGUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzyl-6-(4-methylphenyl)pyridazin-3-one” is a compound with the molecular formula C18H16N2O. It belongs to the class of pyridazin-3(2H)-ones, which are pyridazine derivatives. These compounds are constructed around a six-membered ring that contains two adjacent nitrogen atoms, at positions one and two, and with a carbonyl group at position three .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-ones, including “this compound”, typically involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecule is not planar; the tolyl and pyridazine rings are twisted with respect to each other making a dihedral angle of 27.35 (9)° and the benzyl ring is nearly perpendicular to the pyridazine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyridazinones serve as key intermediates in organic synthesis, enabling the preparation of a wide range of heterocyclic compounds. For instance, novel synthesis methods have been developed for 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, showcasing their potential in synthesizing compounds with antimicrobial activities, although some synthesized derivatives showed limited antimicrobial effects (Alonazy, Al-Hazimi, & Korraa, 2009).
  • Another study on the synthesis of pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrids, revealed moderate to good binding energies against GlcN-6-P synthase, a target protein, along with antimicrobial and antioxidant activity (Flefel et al., 2018).

Pharmacological Applications

  • Pyridazinone derivatives have been explored for their anticonvulsant activity, with certain synthesized 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives showing significant activity by the maximal electroshock (MES) method, indicating potential therapeutic applications in treating epilepsy (Samanta et al., 2011).

Material Science and Corrosion Inhibition

  • Pyridazinone derivatives have been investigated for their application in corrosion inhibition, particularly for mild steel in acidic environments. A study demonstrated the efficiency of pyridazinone derivatives as corrosion inhibitors, attributing their effectiveness to the presence of nitrogen atoms and unsaturated groups, which aid in adsorption and protection of metal surfaces (Mashuga, Olasunkanmi, & Ebenso, 2017).

Antimicrobial and Herbicidal Activities

  • The investigation into pyrazolopyrimidopyridazinones for their potential in treating erectile dysfunction also highlighted the versatility of pyridazinone-based compounds in pharmacological research, demonstrating significant inhibitory activity against phosphodiesterase 5 (PDE5) (Giovannoni et al., 2006). Additionally, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent herbicidal activities, highlighting the agricultural applications of pyridazinone derivatives (Xu et al., 2012).

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, there is potential for further exploration and development of compounds like “2-Benzyl-6-(4-methylphenyl)pyridazin-3-one” in drug discovery .

properties

IUPAC Name

2-benzyl-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)17-11-12-18(21)20(19-17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMOMMSJLGUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.